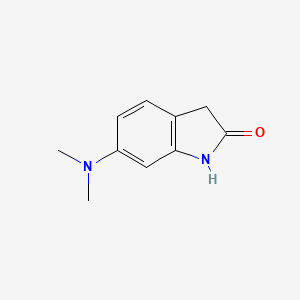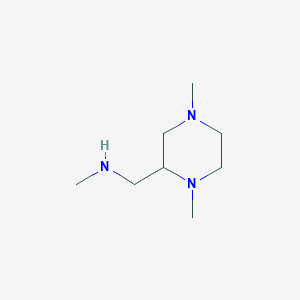![molecular formula C7H13NO B15300409 Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol: is a chiral compound with a unique bicyclic structure It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in various fields of science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Reduction: The next step often involves the reduction of the intermediate compound to obtain the desired rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.
Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers use this compound to study its biological activities and interactions with various biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the industry.
Wirkmechanismus
The mechanism of action of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol can be compared with other similar compounds, such as:
rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol: This compound has a similar bicyclic structure but differs in the presence of an additional oxygen atom in the ring.
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: This compound has a similar pyrrolidine core but contains a different functional group, leading to distinct chemical and biological properties.
The uniqueness of rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-6-3-1-2-5(6)7/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
OMTDZTIZMPWNBU-RRKCRQDMSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C1)NC[C@H]2O |
Kanonische SMILES |
C1CC2C(C1)NCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)

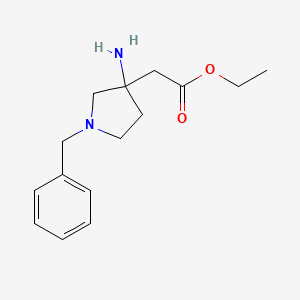
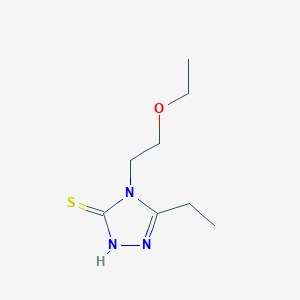
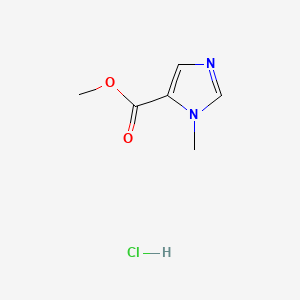
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)

![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
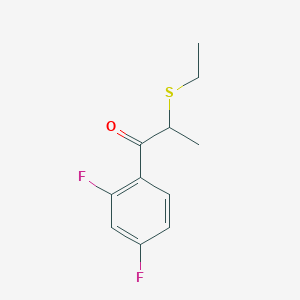
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
